![molecular formula C21H25N3O4S B5533479 2-isonicotinoyl-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5533479.png)
2-isonicotinoyl-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-isonicotinoyl-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline" represents a class of tetrahydroisoquinoline derivatives, which have been explored for various synthetic and medicinal chemistry applications. This compound, like its analogs, features a complex structure with multiple functional groups that contribute to its reactivity and physical-chemical properties.
Synthesis Analysis
The synthesis of pyrrolo[2,1-a]isoquinoline derivatives, which are structurally related to the target compound, has been achieved through 1,3-dipolar cycloadditions involving isoquinolinium azomethine ylides and sulfinyl dipolarophiles (García Ruano et al., 2011). These reactions exhibit complete regioselectivity and high facial selectivity, indicating a controlled synthetic pathway that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which is modified with various substituents, including sulfonyl and isonicotinoyl groups. The molecular geometry and configuration are crucial for the compound's reactivity and interaction with biological targets. Studies have shown that the stereochemistry and the nature of substituents significantly affect the biological activity of these molecules (Grunewald et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of tetrahydroisoquinoline derivatives is influenced by the functional groups attached to the core structure. For example, the sulfonylmethyl group can undergo various chemical transformations, including radical cyclization and sulfonylation reactions (Liu et al., 2016). These reactions are pivotal for the modification and functionalization of the tetrahydroisoquinoline skeleton, providing a pathway for the synthesis of a wide array of derivatives with diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Reactions
Enantiomerically pure pyrrolo[2,1-a]isoquinoline derivatives were obtained through 1,3-dipolar reactions, showcasing the compound's versatility in asymmetric synthesis for potential pharmacological applications (García Ruano et al., 2011). Similarly, a formal [3 + 3] cycloaddition reaction using specific sulfonamides highlights a novel synthesis pathway for related compounds, potentially enriching the pool of bioactive molecules (Tominaga et al., 1992).
Photooxidation and Photocatalytic Activities
Research into the photocatalytic activities of certain cationic Ir(III) complexes reveals insights into the generation of singlet oxygen and the photooxidation of sulfides into sulfoxides, underscoring the potential environmental or synthetic applications of structurally similar compounds (Li & Ye, 2019).
Stereochemical Aspects and Molecular Interactions
Stereochemical investigations of tetrahydroisoquinoline derivatives provide valuable information on the 3D arrangement of atoms, crucial for understanding the interaction with biological targets. For example, the stereochemistry of c-4-bromo-r-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been elucidated, offering insights into their configurational properties (Sugiura et al., 1997).
Potential Anticancer Activity
The tetrahydroisoquinoline scaffold has been explored for its anticancer properties, with specific derivatives showing potent cytotoxicity against various cancer cell lines. This underscores the potential therapeutic applications of compounds with similar structural features (Redda et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[7-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-3,4-dihydro-1H-isoquinolin-2-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-28-15-19-3-2-11-24(19)29(26,27)20-5-4-16-8-12-23(14-18(16)13-20)21(25)17-6-9-22-10-7-17/h4-7,9-10,13,19H,2-3,8,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMRKARPIDVOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1S(=O)(=O)C2=CC3=C(CCN(C3)C(=O)C4=CC=NC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isonicotinoyl-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B5533398.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5533402.png)

![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5533411.png)
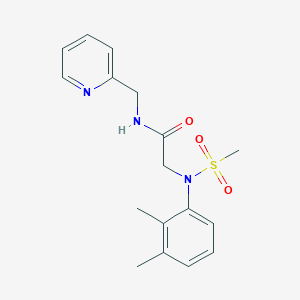
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(3-methylisoxazol-5-yl)acetyl]piperidine](/img/structure/B5533456.png)

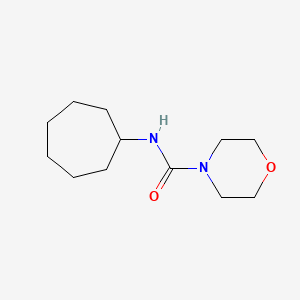
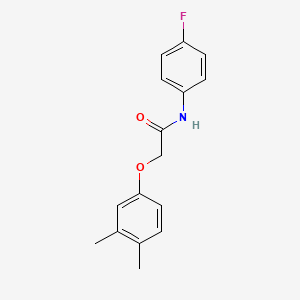
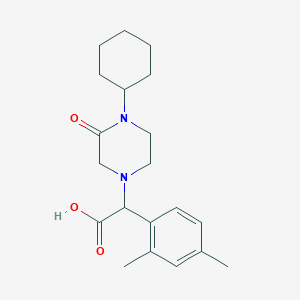

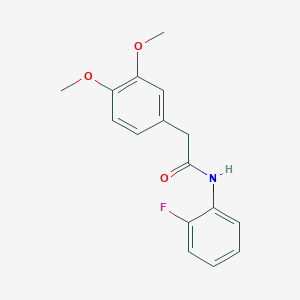
![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B5533500.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-phenylethyl)acetamide](/img/structure/B5533501.png)